Betaine monohydrate

Descripción general

Descripción

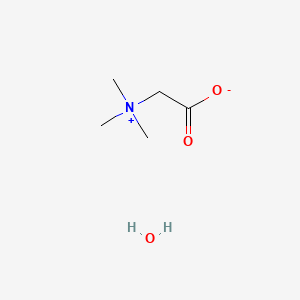

It is a zwitterionic quaternary ammonium compound with the molecular formula C5H11NO2·H2O and a molecular weight of 135.16 . Betaine monohydrate plays a crucial role in cellular metabolism and is widely used in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Betaine monohydrate can be synthesized through the oxidation of choline. The process involves the use of strong oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions to convert choline into betaine .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from sugar beets (Beta vulgaris). The extraction process includes the following steps:

Juice Extraction: Sugar beets are processed to extract the juice, which contains betaine.

Purification: The juice undergoes purification processes such as ion exchange chromatography to isolate betaine.

Crystallization: The purified betaine is crystallized to obtain this compound.

Análisis De Reacciones Químicas

Types of Reactions: Betaine monohydrate undergoes various chemical reactions, including:

Oxidation: Betaine can be oxidized to form dimethylglycine and formaldehyde.

Reduction: Betaine can be reduced to form trimethylamine and acetic acid.

Substitution: Betaine can participate in substitution reactions, where the trimethylammonium group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Dimethylglycine, formaldehyde.

Reduction: Trimethylamine, acetic acid.

Substitution: Various substituted betaine derivatives.

Aplicaciones Científicas De Investigación

Health and Nutrition Applications

1. Cardiovascular Health

Betaine acts as a methyl donor in the conversion of homocysteine to methionine, thereby reducing elevated homocysteine levels associated with cardiovascular diseases. Studies indicate that betaine supplementation can effectively lower homocysteine levels in individuals with hyperhomocysteinemia and chronic kidney disease, potentially mitigating cardiovascular risks .

2. Liver Health

Research has demonstrated that betaine monohydrate protects against fatty liver disease and improves liver function. For instance, it has been shown to prevent the development of alcohol-induced hepatic steatosis and reduce inflammation in animal models . A summary of therapeutic effects is presented in Table 1.

| Therapeutic Effect | Model Organism | Reference |

|---|---|---|

| Prevents hepatic fat accumulation | Male Wistar rats | |

| Suppresses alcoholic liver fibrosis | Rats | |

| Enhances fatty acid catabolism | Male C57BL/6 mice |

3. Exercise Performance

Betaine supplementation has been linked to improved muscle endurance and reduced fatigue during high-intensity exercise. In a study involving trained men, those who received betaine showed lower post-exercise cortisol levels and higher testosterone levels compared to the placebo group .

Agricultural Applications

1. Animal Feed Supplementation

this compound is increasingly used as a feed additive in livestock and poultry to enhance nutrient utilization efficiency. It serves as an alternative to choline chloride, improving growth performance and meat quality in animals .

2. Stress Resistance in Livestock

Betaine has been shown to enhance stress resistance in animals under heat stress conditions by maintaining osmotic balance within cells . This property is particularly beneficial in poultry farming, where temperature fluctuations can affect productivity.

Biotechnological Applications

1. Molecular Biology Techniques

In molecular biology, betaine is utilized to improve the efficiency of polymerase chain reactions (PCR), particularly for GC-rich DNA sequences. Its ability to stabilize DNA structures reduces secondary structure formation, enhancing amplification success rates .

2. Green Solvent Development

this compound's physicochemical properties make it suitable for use as a green solvent in various chemical processes. Research indicates that mixtures of betaine with carboxylic acids exhibit low viscosity and high ionic conductivity, making them ideal for industrial applications .

Case Studies

1. Betaine in Alcohol-Induced Liver Disease

A study on male Wistar rats demonstrated that betaine administration significantly reduced liver fat accumulation and inflammatory markers associated with alcohol-induced liver disease. The findings highlight its potential as a therapeutic agent for liver health .

2. Betaine Supplementation in Athletes

In a controlled trial involving trained athletes, supplementation with 2.5 to 3 grams of betaine daily over two weeks resulted in improved performance metrics such as reduced lactate production during intense exercise, indicating enhanced endurance capabilities .

Mecanismo De Acción

Betaine monohydrate acts as a methyl group donor in the methionine cycle, converting homocysteine to methionine. This process helps regulate cellular methylation reactions and maintain cellular function . Betaine also functions as an osmoprotectant, stabilizing cellular structures and protecting cells from osmotic stress . Additionally, it has anti-inflammatory properties by inhibiting nuclear factor-κB activity and NLRP3 inflammasome activation .

Comparación Con Compuestos Similares

Choline: A precursor to betaine, involved in similar metabolic pathways.

Dimethylglycine: A product of betaine oxidation, with similar methyl group donor properties.

Trimethylamine N-oxide: Another osmoprotectant with similar cellular protective functions.

Uniqueness of Betaine Monohydrate: this compound is unique due to its dual role as a methyl group donor and osmoprotectant. Its ability to stabilize proteins and DNA, along with its therapeutic potential in treating metabolic disorders and reducing inflammation, sets it apart from other similar compounds .

Actividad Biológica

Betaine monohydrate, a naturally occurring compound derived from sugar beets, has garnered significant attention in recent years for its various biological activities and health benefits. This article explores the biological activity of this compound, focusing on its metabolic roles, effects on health markers, and implications for athletic performance.

Metabolic Roles of Betaine

Betaine functions primarily as an osmolyte , which helps maintain cellular volume and protect cells from osmotic stress. It achieves this by stabilizing proteins and cellular structures under stressful conditions. Additionally, betaine acts as a methyl donor in the remethylation of homocysteine to methionine, a critical process in one-carbon metabolism. Elevated homocysteine levels are associated with cardiovascular diseases, making betaine's role in lowering these levels particularly important .

Key Metabolic Functions

- Osmoregulation : Betaine accumulates in cells to counteract osmotic stress, particularly in kidney tissues .

- Methylation : It facilitates the conversion of homocysteine to methionine, thereby reducing homocysteine levels and potentially lowering cardiovascular risk .

- Energy Metabolism : Betaine supplementation has been shown to influence insulin sensitivity and lipid metabolism, making it relevant for metabolic health .

Cardiovascular Health

Several studies have highlighted the impact of betaine on cardiovascular health through its effect on homocysteine levels. For instance, a cross-sectional study involving 1,477 women indicated that higher dietary intake of betaine was inversely associated with plasma homocysteine levels . Another randomized clinical trial demonstrated that betaine supplementation significantly reduced fasting glucose levels and improved insulin sensitivity in prediabetic individuals .

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Chiuve et al. | 1477 women | Dietary assessment | Inverse relationship between betaine intake and homocysteine levels |

| Randomized Trial | 27 obese individuals | 12-week betaine supplementation | Reduced fasting glucose; improved insulin sensitivity |

Athletic Performance

Betaine has been studied for its ergogenic effects in sports nutrition. A study assessing muscular endurance found that while there were no significant differences in performance metrics between betaine and placebo groups during resistance training, some evidence suggests potential benefits in other exercise modalities .

The mechanisms through which betaine exerts its biological effects are still being elucidated. Proposed mechanisms include:

Propiedades

IUPAC Name |

2-(trimethylazaniumyl)acetate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.H2O/c1-6(2,3)4-5(7)8;/h4H2,1-3H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJZRLXNBGZBREL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(=O)[O-].O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7049421 | |

| Record name | Betaine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless solid; [Acros Organics MSDS] | |

| Record name | Betaine monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20325 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

590-47-6 | |

| Record name | Betaine monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betaine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (carboxymethyl)trimethylammonium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETAINE HYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPU0ITR2BR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Betaine monohydrate acts as a methyl donor by donating a methyl group (CH3) to other molecules in biological systems. This process, crucial for various metabolic reactions, primarily occurs through the conversion of homocysteine to methionine. [, ]

A: this compound plays a role in increasing SAMe levels. SAMe, crucial for methylation reactions, is synthesized from methionine. By promoting methionine production, betaine indirectly impacts SAMe availability. [, ]

A: The molecular formula is C5H13NO4, and the molecular weight is 155.15 g/mol. [, ]

A: Yes, researchers utilize various spectroscopic techniques like FTIR, NMR, and Raman spectroscopy to characterize this compound. These methods provide valuable information about its structure and molecular vibrations. [, ]

A: this compound, combined with carboxylic acids, forms Deep Eutectic Solvents (DES). These DES exhibit potential in deacidifying oils like palm oil and rice bran oil, offering an alternative to traditional methods. [, , , ]

A: this compound exhibits hygroscopicity, meaning it readily absorbs moisture from the environment. This property necessitates careful storage and handling to maintain its stability and prevent conversion to the anhydrous form. [, ]

A: Annealing anhydrous betaine, a heat treatment process, can decelerate its transition to the monohydrate form. This effect is attributed to an increase in the degree of crystallinity, making it less prone to water absorption. []

A: While this compound itself might not be a catalyst, its role in forming deep eutectic solvents (DES) with carboxylic acids is significant. These DES act as green solvents in various chemical reactions, including extraction and synthesis. [, ]

A: Computational methods like DFT (Density Functional Theory) are employed to investigate interactions between this compound and other molecules, such as glycerol and palmitic acid. These studies provide insights into hydrogen bonding, energy profiles, and structural characteristics. [, ]

A: While specific SAR studies on this compound's methyl-donating ability are limited within these research papers, it's a relevant aspect. Modifications to the structure, particularly around the carboxyl and trimethylammonium groups, could influence its interactions and activity. [, , ]

A: Formulating this compound with excipients that minimize moisture absorption is crucial. Techniques like microencapsulation or the use of moisture-protective packaging can enhance its stability. [, , ]

A: While specific regulations might vary, it's essential to follow general SHE guidelines for handling chemicals. Information about safe handling, storage, and disposal should be obtained from relevant safety data sheets (SDS). [, ]

A: While these papers primarily focus on chemical and material properties, understanding its PK/PD is relevant. Betaine is readily absorbed in the upper gastrointestinal tract, and its distribution is widespread, crossing the blood-brain barrier. [, ]

A: Research shows potential benefits in addressing peripheral neuropathy associated with methylenetetrahydrofolate reductase deficiency. This compound supplementation increased SAMe levels in the cerebrospinal fluid, contributing to symptom improvement. [, , ]

A: While these research papers do not extensively cover these specific aspects for this compound, they represent relevant areas for future investigation, especially for its potential use in drug delivery systems and other biomedical applications. [, ]

A: Alternatives depend on the specific application. For instance, in animal nutrition, choline chloride is a common substitute for this compound as a methyl donor. [, ]

A: Specific waste management procedures depend on the application and local regulations. Being a naturally occurring compound, it generally poses fewer environmental risks compared to synthetic chemicals. [, ]

A: Access to analytical instruments like NMR, FTIR, and computational resources like software for molecular modeling and simulations are essential for continued research on this compound. [, , ]

A: Betaine's discovery and initial research date back to the 19th century, with its isolation from sugar beets. Over time, its role as a methyl donor and osmoprotectant has gained significant attention, leading to various applications in different fields. [, ]

A: this compound research benefits from collaborations across disciplines like chemistry, biology, material science, and pharmaceutical sciences. These synergies foster a comprehensive understanding of its properties and potential applications. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.